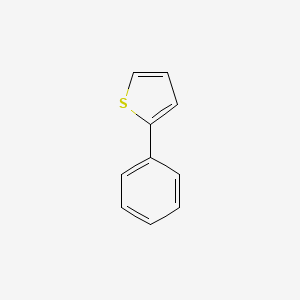

2-Phenylthiophene

説明

BenchChem offers high-quality 2-Phenylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRGDKFLFAYRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876227 | |

| Record name | 2-PHENYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-55-8, 56842-14-9 | |

| Record name | 2-Phenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2-phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylthiophene via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds. This guide provides a detailed technical overview of the synthesis of 2-phenylthiophene, a key structural motif in many pharmaceutical and materials science applications, utilizing this palladium-catalyzed reaction. The information presented herein is curated from established protocols and research findings to assist researchers in the successful implementation and optimization of this synthetic transformation.

The synthesis of 2-phenylthiophene via Suzuki coupling typically involves the reaction of a thiophene derivative, most commonly 2-bromothiophene or 2-iodothiophene, with phenylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. The general reaction scheme is depicted below:

Scheme 1: General Reaction for the Synthesis of 2-Phenylthiophene Thiophene Halide + Phenylboronic Acid → 2-Phenylthiophene

Core Principles of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium complex, a step that is facilitated by the presence of a base.[2] The cycle is completed by reductive elimination, which forms the desired C-C bond of the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Experimental Protocols

Below are detailed methodologies for the synthesis of 2-phenylthiophene via Suzuki coupling, based on commonly employed laboratory procedures.[4][5][6]

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol outlines a general and robust method for the Suzuki coupling of 2-bromothiophene and phenylboronic acid.

Materials:

-

2-Bromothiophene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

Toluene and Water (or 1,2-Dimethoxyethane (DME))

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromothiophene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[4]

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

-

A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 5 mL), is added to the flask.[7]

-

The reaction mixture is heated to a temperature of 80-100°C and stirred vigorously for 12-24 hours.[4][5] Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a mixture of hexane and ethyl acetate) to afford pure 2-phenylthiophene.

Data Presentation: Impact of Reaction Parameters

The yield and purity of 2-phenylthiophene are highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes quantitative data from various studies to provide a comparative overview.

| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | ~95 | [5] |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | High | [8][9] |

| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ (1.5) | THF | RT | 2 | >90 | [2] |

| Pd(dppf)Cl₂ (3) | dppf | Na₂CO₃ (2) | DME/H₂O | 80 | 24 | ~85 | [4][10] |

| Pd(II)-complex (low loading) | 2-aminonicotinaldehyde | K₂CO₃ | Water | 100 | - | High | [11] |

Note: Yields are approximate and can vary based on specific substrate purity and reaction scale. Optimization studies have shown that catalyst loading can be varied, with some systems achieving high yields with as little as 0.5–2.0 mol% of the palladium catalyst.[12][13]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 2-phenylthiophene via Suzuki coupling.

Catalytic Cycle of Suzuki Coupling

The diagram below outlines the key steps in the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. researchgate.net [researchgate.net]

- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylthiophene, with the CAS number 825-55-8, is a heterocyclic aromatic compound that has garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and organic synthesis.[1] Its structure, featuring a phenyl group attached to the C2 position of a thiophene ring, imparts a unique combination of electronic and steric properties. This guide provides a comprehensive overview of the physical and chemical characteristics of 2-phenylthiophene, detailed experimental protocols for its synthesis and analysis, and a look into its applications, particularly as a versatile building block in the development of novel therapeutics and advanced organic materials.

Physical Properties

2-Phenylthiophene is a white to light beige crystalline solid at room temperature.[1] Its physical properties are summarized in the table below, providing essential data for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈S | [1] |

| Molecular Weight | 160.24 g/mol | [2] |

| Appearance | White to light beige crystalline solid | [1] |

| Melting Point | 34-36 °C | [2] |

| Boiling Point | 256 °C | [1] |

| Density | ~1.065 g/cm³ | [1] |

| Flash Point | 109 °C (closed cup) | |

| Solubility | Soluble in common organic solvents. | |

| Storage | Store at 2-8°C. |

Chemical Properties and Reactivity

The chemical behavior of 2-phenylthiophene is largely dictated by the electron-rich nature of the thiophene ring, which makes it susceptible to electrophilic substitution reactions. The phenyl substituent also influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution

The thiophene ring is more reactive towards electrophiles than benzene. Electrophilic attack predominantly occurs at the C5 position (α-position) due to the greater stabilization of the cationic intermediate. If the C5 position is occupied, substitution will occur at the C3 position (β-position).

Nitration: The nitration of 2-phenylthiophene has been reported to yield a mixture of isomers. The reaction is typically carried out using a mixture of nitric acid and acetic anhydride.[3] The major products are the 5-nitro and 3-nitro derivatives.

Bromination: Electrophilic bromination of 2-phenylthiophene can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent. The reaction is highly regioselective, yielding primarily the 5-bromo-2-phenylthiophene. The mechanism involves the formation of a bromonium ion which is then attacked by the electron-rich thiophene ring.[4][5]

Spectroscopic Data

The structural elucidation of 2-phenylthiophene is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-phenylthiophene in CDCl₃ typically shows signals for the aromatic protons of both the phenyl and thiophene rings. The protons on the thiophene ring appear as multiplets in the range of δ 7.0-7.4 ppm, while the phenyl protons are observed between δ 7.2-7.7 ppm.[6]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H (ortho) | 7.65-7.61 | m | |

| Phenyl-H (meta, para) | 7.38 | t | 7.6 |

| Thiophene-H | 7.33-7.23 | m | |

| Thiophene-H | 7.08 | m |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The signals for the carbon atoms of 2-phenylthiophene are observed in the aromatic region of the spectrum.

| Carbon | Chemical Shift (δ, ppm) |

| Phenyl-C (quaternary) | ~134 |

| Phenyl-C | ~129, ~128, ~127 |

| Thiophene-C (quaternary) | ~144 |

| Thiophene-C | ~128, ~125, ~123 |

FT-IR Spectroscopy

The FT-IR spectrum of 2-phenylthiophene displays characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| ~1595 | Aromatic C=C stretching (phenyl) |

| ~1495, ~1445 | Aromatic C=C stretching (thiophene) |

| ~750, ~690 | C-H out-of-plane bending |

Each peak in the FT-IR spectrum corresponds to the vibration of a specific atomic group within the molecule, providing a unique "fingerprint" for the compound.[7]

Mass Spectrometry

The electron ionization (EI) mass spectrum of 2-phenylthiophene shows a prominent molecular ion peak (M⁺) at m/z 160, corresponding to its molecular weight.[6][8] The fragmentation pattern is characteristic of aromatic compounds, with major fragments arising from the cleavage of the thiophene and phenyl rings.

| m/z | Assignment |

| 160 | [M]⁺ (Molecular ion) |

| 115 | [M - C₂HS]⁺ |

| 89 | [C₇H₅]⁺ |

Experimental Protocols

Synthesis of 2-Phenylthiophene via Suzuki Coupling

This protocol describes a general procedure for the synthesis of 2-phenylthiophene from 2-bromothiophene and phenylboronic acid using a palladium catalyst.

Materials:

-

2-Bromothiophene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

Toluene (degassed)

-

Tetrahydrofuran (THF) (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried reaction vessel, add 2-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

-

Add degassed toluene, THF, and water in a 10:1:1 ratio.

-

Stir the reaction mixture vigorously and heat to 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Melting Point Determination

This protocol outlines the determination of the melting point range of 2-phenylthiophene using a standard melting point apparatus.

Materials:

-

2-Phenylthiophene sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Finely powder a small amount of the 2-phenylthiophene sample.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point (34-36 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-1 °C).

Applications in Research and Development

2-Phenylthiophene serves as a key building block in the synthesis of a variety of functional molecules.

Organic Electronics

Thiophene-based oligomers and polymers are widely investigated for their semiconducting properties. 2-Phenylthiophene can be incorporated into the backbone of conjugated polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[10][11] The phenyl substitution allows for tuning of the electronic properties and morphology of the resulting materials.

Drug Development

The thiophene moiety is a common scaffold in many pharmaceutically active compounds. 2-Phenylthiophene can be used as a starting material for the synthesis of drug analogues. For instance, derivatives of 2-phenylthiophene have been explored as potential anti-inflammatory agents and inhibitors of enzymes like cyclooxygenase-2 (COX-2).

Visualizations

Caption: Workflow for the synthesis of 2-Phenylthiophene via Suzuki coupling.

Caption: General mechanism of electrophilic substitution on 2-Phenylthiophene.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-PHENYLTHIOPHENE(825-55-8) 1H NMR [m.chemicalbook.com]

- 7. azooptics.com [azooptics.com]

- 8. Thiophene, 2-phenyl- [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. oled-intermediates.com [oled-intermediates.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Phenylthiophene

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-phenylthiophene. Designed for researchers, scientists, and drug development professionals, this document details the characteristic chemical shifts, coupling constants, and peak assignments for this heterocyclic compound. Furthermore, it outlines a standardized experimental protocol for the acquisition of high-quality NMR spectra and includes visualizations to aid in the understanding of the molecular structure and experimental workflow.

Introduction

2-Phenylthiophene is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structural motif is a key component in a variety of biologically active molecules and organic electronic materials. A thorough understanding of its spectroscopic properties, particularly its ¹H and ¹³C NMR spectra, is crucial for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide serves as a detailed reference for the NMR characterization of 2-Phenylthiophene.

¹H and ¹³C NMR Spectral Data

The NMR spectra of 2-phenylthiophene were acquired in deuterated chloroform (CDCl₃) at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-phenylthiophene exhibits distinct signals for the protons of both the thiophene and phenyl rings. The protons on the thiophene ring appear as doublets of doublets, a result of their coupling to each other. The phenyl protons resonate as a more complex multiplet in the aromatic region of the spectrum.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.37 | dd | J = 5.1, 1.2 |

| H-3 | ~7.21 | dd | J = 3.6, 1.2 |

| H-4 | ~7.08 | dd | J = 5.1, 3.6 |

| Phenyl H (ortho) | ~7.60 | m | - |

| Phenyl H (meta, para) | ~7.35-7.25 | m | - |

Note: The chemical shifts and coupling constants are based on typical values and may vary slightly depending on the experimental conditions.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 2-phenylthiophene displays six distinct signals, corresponding to the six unique carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~144.5 |

| C-ipso | ~134.5 |

| C-ortho | ~129.0 |

| C-para | ~128.0 |

| C-meta | ~127.5 |

| C-5 | ~127.8 |

| C-4 | ~125.9 |

| C-3 | ~123.9 |

Note: The chemical shifts are based on typical values and may vary slightly depending on the experimental conditions.

Experimental Protocols

The following is a generalized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of 2-phenylthiophene.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified 2-phenylthiophene for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use approximately 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules as it is a good solvent for a wide range of compounds and its residual proton signal (at 7.26 ppm) and carbon signals (at 77.16 ppm) are well-characterized and can be used for spectral referencing.

-

Dissolution: Dissolve the weighed sample in the deuterated solvent in a clean, dry vial.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift to 0.00 ppm. If the solvent does not already contain TMS, a small amount can be added.

-

Transfer: Carefully transfer the solution to a clean 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid shimming issues and obtain high-resolution spectra.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

-

Locking and Shimming: Insert the NMR tube into the spectrometer probe. The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp and symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Approximately 15 ppm, centered around 6 ppm.

-

Number of Scans: 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

Spectral Width: Approximately 200-250 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary to ensure quantitative signal intensities, especially for quaternary carbons.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or the TMS signal (0.00 ppm).

-

Integration and Peak Picking: For ¹H NMR spectra, the peak areas are integrated to determine the relative ratios of the different protons. For both ¹H and ¹³C spectra, the precise chemical shifts of the peaks are determined.

Visualizations

The following diagrams illustrate the chemical structure of 2-phenylthiophene with atom numbering for NMR peak assignment and a typical workflow for NMR analysis.

Caption: Chemical structure of 2-Phenylthiophene with atom numbering for NMR assignments.

Caption: Generalized workflow for NMR sample preparation, data acquisition, and analysis.

An In-depth Technical Guide to the Reactivity of the Thiophene Ring in 2-Phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylthiophene is a heterocyclic aromatic compound that serves as a versatile building block in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and fine chemical industries.[1] Its structure, featuring a phenyl group attached to the second position of a thiophene ring, presents multiple sites for chemical modification, making it a valuable intermediate for constructing complex molecular architectures.[1] This technical guide provides a comprehensive overview of the reactivity of the thiophene ring in 2-phenylthiophene, focusing on key reaction classes including electrophilic substitution, metallation, and cross-coupling reactions. Detailed experimental protocols for seminal reactions are provided, alongside quantitative data and mechanistic diagrams to facilitate a deeper understanding and practical application of its chemistry.

Core Reactivity Principles

The reactivity of the thiophene ring in 2-phenylthiophene is fundamentally governed by the electron-rich nature of the thiophene moiety and the electronic influence of the phenyl substituent. The thiophene ring is more reactive towards electrophilic attack than benzene due to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance. Electrophilic substitution on the thiophene ring of 2-phenylthiophene predominantly occurs at the C5 position (α-position) due to the greater resonance stabilization of the corresponding cationic intermediate compared to attack at other positions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of thiophene chemistry. In 2-phenylthiophene, the thiophene ring is the more reactive of the two aromatic systems towards electrophiles.

Nitration

Nitration of 2-phenylthiophene introduces a nitro group, a versatile functional group for further transformations.

Quantitative Data: Regioselectivity of Nitration

| Product | Yield | Reference |

| 2-Phenyl-5-nitrothiophene | Major Product | [Gjos & Gronowitz, 1972] |

| 2-Phenyl-3-nitrothiophene | Minor Product | [Gjos & Gronowitz, 1972] |

Experimental Protocol: Nitration of 2-Phenylthiophene

-

Reagents: 2-Phenylthiophene, Acetic Anhydride, Fuming Nitric Acid.

-

Procedure:

-

A solution of 2-phenylthiophene in acetic anhydride is cooled to -10 °C.

-

A solution of fuming nitric acid in acetic anhydride is added dropwise while maintaining the temperature below -5 °C.

-

The reaction mixture is stirred for a specified time at low temperature and then poured onto ice.

-

The precipitated product is filtered, washed with water, and dried.

-

Purification is typically achieved by recrystallization or chromatography.

-

Reaction Pathway: Nitration of 2-Phenylthiophene

Caption: Electrophilic nitration of 2-phenylthiophene.

Halogenation

Halogenation, particularly bromination and iodination, provides key intermediates for cross-coupling reactions.

Quantitative Data: Bromination with NBS

| Product | Reagent | Yield | Reference |

| 2-Phenyl-5-bromothiophene | NBS | Good | [Gjos & Gronowitz, 1972] |

Experimental Protocol: Bromination of 2-Phenylthiophene with NBS

-

Reagents: 2-Phenylthiophene, N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator), Carbon Tetrachloride (solvent).

-

Procedure:

-

A mixture of 2-phenylthiophene, NBS, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed.

-

The reaction is monitored by TLC.

-

Upon completion, the mixture is cooled, and the succinimide is filtered off.

-

The filtrate is washed with sodium thiosulfate solution and water, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the product is purified by distillation or chromatography.

-

Reaction Pathway: Bromination of 2-Phenylthiophene

Caption: Electrophilic bromination of 2-phenylthiophene.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group, typically at the 5-position, which can be a precursor to various other functionalities.

Experimental Protocol: Friedel-Crafts Acylation of 2-Phenylthiophene

-

Reagents: 2-Phenylthiophene, Acetic Anhydride, Phosphoric Acid (catalyst).

-

Procedure:

-

A mixture of 2-phenylthiophene and acetic anhydride is heated.

-

Phosphoric acid is added dropwise, and the mixture is heated for a specified time.

-

The reaction mixture is cooled and poured into water.

-

The product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with sodium bicarbonate solution and water, then dried.

-

The solvent is evaporated, and the product is purified by distillation or chromatography.

-

Caption: Lithiation of 2-phenylthiophene and subsequent carboxylation.

Cross-Coupling Reactions

Halogenated 2-phenylthiophenes are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are pivotal for the construction of biaryl and aryl-alkyne systems.

Suzuki-Miyaura Coupling

This reaction couples an organoboron compound with an organohalide. For example, 2-bromo-5-phenylthiophene can be coupled with various arylboronic acids.

Quantitative Data: Suzuki-Miyaura Coupling of 2-Bromo-5-arylthiophenes

| Arylboronic Acid | Product | Yield (%) | Reference |

| Phenylboronic acid | 2,5-Diphenylthiophene | 70-80 | [Representative] |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-phenylthiophene | 75-85 | [Representative] |

| 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-5-phenylthiophene | 65-75 | [Representative] |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagents: 2-Bromo-5-phenylthiophene, Arylboronic Acid, Pd(PPh3)4 (catalyst), Aqueous Sodium Carbonate (base), Toluene/Ethanol (solvent).

-

Procedure:

-

A mixture of 2-bromo-5-phenylthiophene, the arylboronic acid, and the palladium catalyst is prepared in a mixture of toluene and ethanol.

-

An aqueous solution of sodium carbonate is added.

-

The mixture is heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

After cooling, the layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried, and the solvent is evaporated.

-

The product is purified by chromatography.

-

Reaction Pathway: Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. 2-Iodo-5-phenylthiophene is a common substrate for this reaction. [2] Experimental Protocol: Sonogashira Coupling

-

Reagents: 2-Iodo-5-phenylthiophene, Terminal Alkyne, Pd(PPh3)2Cl2 (catalyst), CuI (co-catalyst), Triethylamine (base and solvent).

-

Procedure:

-

A mixture of 2-iodo-5-phenylthiophene, the palladium catalyst, and copper(I) iodide in triethylamine is degassed.

-

The terminal alkyne is added, and the mixture is stirred at room temperature or with gentle heating under an inert atmosphere.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed, and the residue is taken up in an organic solvent and washed with ammonium chloride solution and water.

-

The organic layer is dried, and the product is purified by chromatography.

-

Reaction Pathway: Sonogashira Coupling

Caption: Catalytic cycles of the Sonogashira coupling.

Conclusion

The 2-phenylthiophene core offers a rich and versatile platform for synthetic diversification. The thiophene ring's high reactivity towards electrophilic substitution, primarily at the 5-position, allows for the introduction of a wide range of functional groups. Furthermore, the ability to perform regioselective metallation and subsequent quenching, as well as engage in powerful cross-coupling reactions, provides chemists with a robust toolkit for the synthesis of complex, high-value molecules. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to effectively utilize 2-phenylthiophene in their synthetic endeavors.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylthiophene is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic structure, arising from the conjugation of the phenyl ring with the electron-rich thiophene moiety, dictates its reactivity towards electrophilic substitution. This technical guide provides a comprehensive overview of the core principles governing these reactions, detailed experimental protocols for key transformations, and quantitative data to facilitate comparative analysis. Understanding the regioselectivity and reaction mechanisms is crucial for the strategic design and synthesis of novel 2-phenylthiophene derivatives with desired pharmacological or material properties.

Core Principles of Reactivity and Regioselectivity

The thiophene ring is significantly more reactive towards electrophilic aromatic substitution (SEAr) than benzene. This is attributed to the ability of the sulfur atom's lone pairs to stabilize the intermediate carbocation (the σ-complex or arenium ion) formed during the reaction. In 2-phenylthiophene, the phenyl group at the 2-position influences the regioselectivity of incoming electrophiles.

Electrophilic attack on the thiophene ring is strongly favored over the phenyl ring due to the higher electron density of the thiophene ring. Within the thiophene ring, the substitution pattern is predominantly directed to the 5-position (the other α-position) and to a lesser extent, the 3-position (a β-position). The 5-position is sterically more accessible and the positive charge in the corresponding σ-complex can be delocalized over both the thiophene and phenyl rings, leading to greater stabilization. Substitution at the 3-position is less favored as it disrupts the conjugation with the phenyl group to a greater extent. Substitution on the phenyl ring is generally a minor pathway, occurring primarily at the ortho and para positions.

Key Electrophilic Substitution Reactions

This section details the experimental conditions and outcomes for several key electrophilic substitution reactions of 2-phenylthiophene.

Nitration

Nitration of 2-phenylthiophene primarily yields the 5-nitro and 3-nitro isomers on the thiophene ring, along with smaller amounts of nitration on the phenyl ring. The ratio of isomers is highly dependent on the nitrating agent and reaction conditions.

Table 1: Quantitative Data for the Nitration of 2-Phenylthiophene

| Nitrating Agent | Solvent | Temp. (°C) | Product(s) | Yield (%) | Isomer Ratio (5-nitro:3-nitro:phenyl-nitro) |

| Copper(II) nitrate / Acetic anhydride | Acetic anhydride | 0 | 2-Phenyl-5-nitrothiophene, 2-Phenyl-3-nitrothiophene, and nitrophenyl isomers | 95 | 55 : 41 : 4 |

| Nitric acid / Acetic acid | Acetic acid | 20 | 2-Phenyl-5-nitrothiophene and 2-Phenyl-3-nitrothiophene | 85 | 65 : 35 |

Experimental Protocol: Nitration with Copper(II) Nitrate in Acetic Anhydride

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-phenylthiophene (1.60 g, 10 mmol) in acetic anhydride (20 mL).

-

Cooling: Cool the solution to 0 °C in an ice-salt bath.

-

Addition of Nitrating Agent: Add a solution of copper(II) nitrate trihydrate (1.45 g, 6 mmol) in acetic anhydride (10 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: Stir the mixture at 0 °C for 2 hours.

-

Work-up: Pour the reaction mixture into ice-water (100 mL) and stir for 30 minutes. Filter the precipitated solid, wash with water, and dry.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to separate the isomers.

Halogenation

Halogenation of 2-phenylthiophene, such as chlorination and bromination, proceeds with high regioselectivity for the 5-position of the thiophene ring.

Table 2: Quantitative Data for the Halogenation of 2-Phenylthiophene

| Halogenating Agent | Solvent | Temp. (°C) | Product(s) | Yield (%) |

| Sulfuryl chloride (SO₂Cl₂) | Chloroform | 25 | 5-Chloro-2-phenylthiophene | 85 |

| N-Bromosuccinimide (NBS) | Carbon tetrachloride | Reflux | 5-Bromo-2-phenylthiophene | 90 |

Experimental Protocol: Chlorination with Sulfuryl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-phenylthiophene (1.60 g, 10 mmol) in chloroform (20 mL).

-

Addition of Chlorinating Agent: Add sulfuryl chloride (1.48 g, 11 mmol) dropwise to the solution at room temperature over 15 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour.

-

Work-up: Pour the reaction mixture into water (50 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with water (20 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of 2-phenylthiophene introduces an acyl group, predominantly at the 5-position. The choice of Lewis acid catalyst and reaction conditions can influence the yield.

Table 3: Quantitative Data for the Acylation of 2-Phenylthiophene

| Acylating Agent | Catalyst | Solvent | Temp. (°C) | Product(s) | Yield (%) |

| Acetic anhydride | Tin(IV) chloride (SnCl₄) | Benzene | 0 - 25 | 5-Acetyl-2-phenylthiophene | 82 |

| Acetyl chloride | Aluminum chloride (AlCl₃) | Carbon disulfide | 0 | 5-Acetyl-2-phenylthiophene | 75 |

Experimental Protocol: Acetylation with Acetic Anhydride and Tin(IV) Chloride

-

Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of 2-phenylthiophene (1.60 g, 10 mmol) and acetic anhydride (1.12 g, 11 mmol) in benzene (30 mL).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Catalyst Addition: Add tin(IV) chloride (2.87 g, 11 mmol) dropwise with vigorous stirring, keeping the temperature below 10 °C.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 3 hours.

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice (50 g) and concentrated hydrochloric acid (10 mL). Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and again with water.

-

Purification: Dry the organic layer over anhydrous calcium chloride, remove the solvent by distillation, and purify the residue by vacuum distillation or recrystallization.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds. For 2-phenylthiophene, this reaction selectively introduces a formyl group at the 5-position.

Table 4: Quantitative Data for the Vilsmeier-Haack Formylation of 2-Phenylthiophene

| Reagents | Solvent | Temp. (°C) | Product(s) | Yield (%) |

| Phosphorus oxychloride (POCl₃) / Dimethylformamide (DMF) | Dichloroethane | 0 - 80 | 5-Formyl-2-phenylthiophene | 78 |

Experimental Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (1.84 g, 12 mmol) to dimethylformamide (5 mL) dropwise with stirring. Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Reaction: Add a solution of 2-phenylthiophene (1.60 g, 10 mmol) in dichloroethane (10 mL) to the Vilsmeier reagent. Heat the reaction mixture to 80 °C and stir for 2 hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice (50 g). Neutralize the solution with 2 M sodium hydroxide solution.

-

Extraction and Purification: Extract the mixture with diethyl ether (3 x 30 mL). Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel.

Conclusion

The electrophilic substitution reactions of 2-phenylthiophene are highly regioselective, with a strong preference for substitution at the 5-position of the thiophene ring. This selectivity, combined with the high reactivity of the thiophene nucleus, makes 2-phenylthiophene a valuable scaffold for the synthesis of a wide range of functionalized molecules. The experimental protocols and quantitative data presented in this guide offer a practical resource for researchers and drug development professionals working with this important heterocyclic system. Careful control of reaction conditions is paramount to achieving high yields and selectivities in these transformations.

Synthesis of Novel 2-Phenylthiophene Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique electronic and structural properties allow for diverse functionalization, leading to derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. This technical guide provides an in-depth overview of modern synthetic strategies for novel 2-phenylthiophene derivatives, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key chemical transformations.

Core Synthetic Strategies and Methodologies

The construction of the 2-phenylthiophene core and its subsequent derivatization can be achieved through several powerful synthetic methodologies. Recent advancements have focused on improving efficiency, yield, and functional group tolerance, with palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis emerging as particularly prominent techniques.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of the C-C bond between the thiophene and phenyl rings.[1][2] This reaction typically involves the coupling of a thiophene derivative bearing a halide (commonly bromine) with a phenylboronic acid in the presence of a palladium catalyst and a base.[3][4] The versatility of this method allows for the introduction of a wide array of substituents on both the phenyl and thiophene moieties, making it a highly valuable tool in drug discovery.[1][4]

A general workflow for the Suzuki-Miyaura cross-coupling to synthesize 2-phenylthiophene derivatives is depicted below.

References

The Diverse Biological Activities of 2-Phenylthiophene Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Its bioisosteric relationship with the biphenyl moiety allows for favorable interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of 2-phenylthiophene analogues, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery.

Anticancer Activity

2-Phenylthiophene derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Data Presentation: In Vitro Cytotoxicity of 2-Phenylthiophene Analogues

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 2-phenylthiophene and related thiophene derivatives against several human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 3b | Thienopyrimidine | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | Doxorubicin | Not specified |

| PC-3 (Prostate Cancer) | 2.15 ± 0.12 | ||||

| 4c | Thieno[3,2-b]pyrrole | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | Doxorubicin | Not specified |

| PC-3 (Prostate Cancer) | 3.12 ± 0.15 | ||||

| 2b | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 5.46 | CA-4 | Not specified |

| 2d | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 8.85 | CA-4 | Not specified |

| 2e | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 12.58 | CA-4 | Not specified |

| BZ02 | 2-Iodobenzamide | A549 (Lung Carcinoma) | 6.10 | Doxorubicin | 6.62 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

2-Phenylthiophene analogue to be tested

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) to ensure they are in the exponential growth phase during the assay. Include wells with medium only as a blank control. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the 2-phenylthiophene analogue in complete cell culture medium. After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, protected from light. During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1][2]

-

Formazan Solubilization: For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then carefully remove the supernatant. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[1] Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][2]

-

Data Analysis: Subtract the mean absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the resulting dose-response curve.

Signaling Pathway: Inhibition of VEGFR-2/AKT Pathway

Several thiophene derivatives exert their anticancer effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream AKT signaling pathway, which are critical for tumor angiogenesis and cell survival.[3]

Caption: VEGFR-2/AKT signaling pathway and points of inhibition by 2-phenylthiophene analogues.

Antimicrobial Activity

Various derivatives of 2-phenylthiophene have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi, demonstrating their potential as a scaffold for the development of new antimicrobial agents.

Data Presentation: Antimicrobial Activity of 2-Phenylthiophene Analogues

The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiophene derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| 14g | E. coli | 2 | Not specified | Not specified |

| S. aureus | 3 | |||

| 3b | E. coli ATCC 25922 | 1.11 (µM) | Ciprofloxacin | Not specified |

| P. aeruginosa ATCC 27853 | 1.00 (µM) | |||

| Salmonella ATCC 12022 | 0.54 (µM) | |||

| S. aureus ATCC 25922 | 1.11 (µM) | |||

| 4c | ESBL-producing E. coli | - (15 ± 2 mm inhibition zone at 50 mg) | Not specified | Not specified |

| 4d | ESBL-producing E. coli | - | Not specified | Not specified |

Note: Some values are reported in µM, while others are in µg/mL or as inhibition zones. Direct comparison should be made with caution.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

2-Phenylthiophene analogue to be tested

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, a few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial twofold dilutions of the 2-phenylthiophene analogue in the appropriate broth directly in the 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[4]

Logical Relationship: Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening and evaluating the antimicrobial potential of novel 2-phenylthiophene analogues.

Caption: A generalized workflow for the discovery of antimicrobial 2-phenylthiophene analogues.

Anti-inflammatory Activity

Certain 2-phenylthiophene analogues have shown promising anti-inflammatory effects in various in vivo and in vitro models, often through the inhibition of key inflammatory mediators and enzymes.

Data Presentation: In Vivo Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of some 2-phenylthiophene derivatives in the carrageenan-induced rat paw edema model.

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference Compound | Reference Inhibition (%) |

| 4a | 10 | 21.1 (at 180 min) | Celecoxib | 19.6 (at 180 min) |

| 4j | 10 | 30.5 (at 180 min) | Celecoxib | 19.6 (at 180 min) |

| 4k | 10 | 25.8 (at 180 min) | Celecoxib | 19.6 (at 180 min) |

| 4q | 10 | 28.9 (at 180 min) | Celecoxib | 19.6 (at 180 min) |

| 1 | Not specified | - (IC50 121.47 µM) | Not specified | - |

| 5 | Not specified | - (IC50 422 µM) | Not specified | - |

Note: Some data is presented as percent inhibition of edema, while other is in vitro IC50 values.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema assay is a widely used in vivo model to evaluate the acute anti-inflammatory activity of pharmacological agents.

Materials:

-

Male Wistar rats or Swiss albino mice (of a specific weight range)

-

Carrageenan solution (1% w/v in sterile saline)

-

2-Phenylthiophene analogue to be tested

-

Reference anti-inflammatory drug (e.g., Indomethacin or Celecoxib)

-

Plethysmometer or digital caliper

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Divide the animals into groups (e.g., control, reference, and test groups), with a sufficient number of animals in each group.

-

Compound Administration: Administer the 2-phenylthiophene analogue or the reference drug to the respective test groups, typically via oral gavage or intraperitoneal injection, at a specific time (e.g., 30 or 60 minutes) before the carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[5][6]

-

Measurement of Paw Volume: Measure the paw volume or thickness of each animal using a plethysmometer or digital caliper immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[5]

-

Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume. The percentage inhibition of edema for the treated groups is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) and some thiophene derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

Caption: The arachidonic acid cascade and COX-2 inhibition by 2-phenylthiophene analogues.

References

- 1. benchchem.com [benchchem.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. benchchem.com [benchchem.com]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Solubility and Stability of 2-Phenylthiophene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-phenylthiophene in organic solvents. 2-Phenylthiophene is an aromatic heterocyclic compound with applications in organic electronics, materials science, and as an intermediate in pharmaceutical synthesis.[1][2] A thorough understanding of its behavior in various solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of 2-Phenylthiophene

2-Phenylthiophene is a yellowish solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈S | [1] |

| Molecular Weight | 160.24 g/mol | |

| Melting Point | 34-36 °C | [2] |

| Boiling Point | 256 °C | [2] |

| Appearance | White to almost white or yellowish powder/crystal | [1] |

Solubility of 2-Phenylthiophene

Quantitative solubility data for 2-phenylthiophene in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, it is generally described as having moderate solubility in organic solvents.[1] The following table summarizes the available qualitative solubility information. For specific applications, it is highly recommended to experimentally determine the solubility in the solvent of interest.

| Solvent Class | Solvent Name | Qualitative Solubility |

| Alcohols | Ethanol | Soluble |

| Ketones | Acetone | Soluble |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Alkanes | Hexane | Sparingly Soluble (Expected) |

| Amides | Dimethylformamide (DMF) | Soluble |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble[3][4] |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |

| Esters | Ethyl acetate | Soluble |

Stability of 2-Phenylthiophene

The stability of 2-phenylthiophene is influenced by its chemical structure, particularly the presence of the electron-rich thiophene ring. While stable under moderately high temperatures, its susceptibility to oxidation and other degradation pathways should be considered, especially during storage and processing.[5]

Key Factors Affecting Stability:

-

Oxidation: The thiophene ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or upon exposure to light and air.

-

Photostability: Aromatic compounds, including thiophenes, can undergo photochemical reactions. Poly(3-hexylthiophene), a related polymer, is known to degrade upon exposure to light.[6] The stability of 2-phenylthiophene in solution upon light exposure should be evaluated for light-sensitive applications.

-

Temperature: While it has a relatively high boiling point, prolonged exposure to elevated temperatures, especially in the presence of reactive species, could lead to degradation. Thermal degradation kinetics often follow first-order reactions.[7]

-

Solvent Effects: The choice of solvent can influence stability. Protic solvents or those containing impurities could potentially participate in degradation reactions.

A summary of factors influencing the stability of 2-phenylthiophene is presented in the diagram below.

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This protocol describes a reliable method for determining the equilibrium solubility of 2-phenylthiophene in an organic solvent at a specific temperature.

Materials:

-

2-Phenylthiophene (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-phenylthiophene to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The concentration of the solute in the solution should become constant over time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Quantification:

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of 2-phenylthiophene.

-

Prepare a calibration curve using standard solutions of 2-phenylthiophene of known concentrations.

-

-

Calculation:

-

Calculate the solubility (S) in g/L or mol/L using the following formula: S = (C × V_final) / V_initial Where:

-

C = Concentration of 2-phenylthiophene in the diluted sample (from calibration curve)

-

V_final = Final volume of the diluted sample

-

V_initial = Initial volume of the supernatant taken

-

-

Assessment of Stability

This protocol outlines a general procedure to assess the stability of 2-phenylthiophene in a specific organic solvent under defined conditions (e.g., temperature, light exposure).

Materials:

-

Stock solution of 2-phenylthiophene in the chosen organic solvent of a known concentration.

-

Amber and clear glass vials with screw caps.

-

Thermostatic oven or incubator.

-

Photostability chamber or a controlled light source.

-

HPLC or GC system.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 2-phenylthiophene in the desired solvent at a relevant concentration.

-

Aliquot the solution into multiple amber (for light protection) and clear vials.

-

-

Storage Conditions:

-

Thermal Stability: Place a set of amber vials in a thermostatic oven at the desired temperature(s).

-

Photostability: Place a set of clear vials in a photostability chamber with a controlled light source. A control set of amber vials should be placed in the same chamber to differentiate between light-induced and thermal degradation.

-

Control: Store a set of amber vials at a reference temperature (e.g., 4 °C) in the dark.

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial from each storage condition.

-

Analyze the sample immediately using a validated HPLC or GC method to determine the concentration of 2-phenylthiophene.

-

-

Data Analysis:

-

Plot the concentration of 2-phenylthiophene as a function of time for each condition.

-

Determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order degradation).

-

The half-life (t₁/₂) can be calculated from the rate constant.

-

Analytical Methods for Quantification

A reliable analytical method is essential for both solubility and stability studies. Both HPLC and GC are suitable for the quantification of 2-phenylthiophene.

4.3.1. High-Performance Liquid Chromatography (HPLC) Method (Example)

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need optimization.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where 2-phenylthiophene has significant absorbance (e.g., around 280-300 nm, to be determined by UV scan).

-

Injection Volume: 10-20 µL.

-

Quantification: Based on the peak area of a calibration curve generated from standards of known concentrations.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Method (Example)

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution.

-

Detector: Mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The molecular ion of 2-phenylthiophene (m/z 160) would be a primary target for SIM.[9]

Experimental Workflow

The following diagram illustrates a comprehensive workflow for determining the solubility and stability of 2-phenylthiophene.

References

- 1. CAS 825-55-8: 2-Phenylthiophene | CymitQuimica [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Preferential solvation of thiophene and furan-2-carboxaldehyde phenylhydrazone derivatives in DMSO-water and DMSO-n-octanol mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation and stabilization of poly(3-hexylthiophene) thin films for photovoltaic applications [re.public.polimi.it]

- 7. Study on degradation kinetics of sulforaphane in broccoli extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]

- 9. 2-Phenylthiophene | C10H8S | CID 69999 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Structure of 2-Phenylthiophene: A Comprehensive Analysis

Despite extensive investigation, a definitive single-crystal X-ray diffraction study detailing the precise crystal structure of 2-phenylthiophene is not publicly available in crystallographic databases or the scientific literature. While the physical and chemical properties of 2-phenylthiophene are well-documented, its specific crystalline arrangement, including unit cell parameters, space group, and atomic coordinates, remains undetermined or unpublished.

This technical guide will, therefore, focus on the available structural information for closely related 2-phenylthiophene derivatives and provide a general overview of the experimental protocols typically employed for crystal structure determination. This information will be valuable for researchers, scientists, and drug development professionals working with this class of compounds, offering insights into potential crystal packing and intermolecular interactions.

General Properties of 2-Phenylthiophene

2-Phenylthiophene is a solid at room temperature with a melting point in the range of 34-36 °C and a boiling point of approximately 256 °C.[1][2][3][4] Its molecular formula is C₁₀H₈S.[1][2][3][5][6]

| Property | Value |

| Molecular Formula | C₁₀H₈S |

| Molecular Weight | 160.24 g/mol |

| Melting Point | 34-36 °C |

| Boiling Point | 256 °C |

Insights from Crystal Structures of 2-Phenylthiophene Derivatives

Analysis of the crystal structures of various derivatives of 2-phenylthiophene provides valuable insights into the likely structural behavior of the parent compound. Studies on substituted 2-phenylthiophene molecules consistently reveal key structural features:

-

Planarity and Torsion Angles: The thiophene and phenyl rings themselves are typically planar. The dihedral angle between the mean planes of the thiophene and phenyl rings is a critical conformational parameter. In many derivatives, this angle is significant, indicating a non-coplanar arrangement to minimize steric hindrance between the two rings.[7][8][9] For instance, in (E)-N-phenyl-N′-[1-(thiophen-2-yl)ethylidene]formohydrazide, the dihedral angle between the thiophene and phenyl rings is a near-perpendicular 86.42(12)°.[8]

-

Intermolecular Interactions: Crystal packing in these derivatives is often governed by a combination of weak intermolecular forces, including C-H···π interactions and, where applicable, hydrogen bonding.[7][8][9] These interactions play a crucial role in the overall stability and packing of the molecules in the crystal lattice.

Experimental Protocol for Crystal Structure Determination

The determination of a compound's crystal structure is a well-established process involving single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. Common techniques include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

Below is a conceptual workflow for determining the crystal structure of a compound like 2-phenylthiophene.

Conclusion

While the precise crystal structure of 2-phenylthiophene remains to be experimentally determined and published, the analysis of its derivatives provides a strong foundation for understanding its likely solid-state conformation and packing. The non-coplanar arrangement of the phenyl and thiophene rings is a recurring motif, driven by the minimization of steric hindrance. The determination of the actual crystal structure of 2-phenylthiophene through single-crystal X-ray diffraction would be a valuable contribution to the field, providing a crucial benchmark for computational studies and a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds. Such data would be of significant interest to researchers in materials science and drug development who utilize the 2-phenylthiophene scaffold in the design of novel functional molecules.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-フェニルチオフェン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Phenylthiophene | C10H8S | CID 69999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 825-55-8: 2-Phenylthiophene | CymitQuimica [cymitquimica.com]

- 7. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of (E)-N-phenyl-N′-[1-(thiophen-2-yl)ethylidene]formohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Phenylthiophene as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylthiophene is a heterocyclic aromatic compound that serves as a crucial and versatile building block in the landscape of modern organic synthesis.[1][2] Its unique structure, featuring a phenyl group attached to a thiophene ring, provides a valuable scaffold for the synthesis of a diverse array of complex molecules with significant applications in medicinal chemistry, materials science, and fine chemical production.[1][3] The thiophene moiety is a well-recognized bioisostere of the phenyl ring, often leading to enhanced biological activity and improved pharmacokinetic profiles in drug candidates.[3] Furthermore, the conjugated π-system of 2-phenylthiophene makes it an attractive component for the development of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[4]

This document provides detailed application notes and experimental protocols for the utilization of 2-phenylthiophene in various synthetic transformations, offering a guide for researchers in academia and industry.

Physicochemical Properties of 2-Phenylthiophene